4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, also known by its IUPAC name (2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, is a compound with the molecular formula and a molecular weight of 230.27 g/mol. It is classified as an amino acid derivative and is primarily used as a building block in organic synthesis and pharmaceutical research. The compound is characterized by its chiral centers at the 2 and 4 positions of the pyrrolidine ring, which contribute to its stereochemical properties.
4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid belongs to the class of amino acids and pyrrolidine derivatives. It is often utilized in peptide synthesis due to the stability provided by the tert-butoxycarbonyl protecting group.
The synthesis of 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves several key steps:
Technical details regarding reaction conditions, such as solvent choice and temperature control, are crucial for optimizing yield and purity but are typically proprietary to specific synthetic methods used by manufacturers .
The molecular structure of 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid features:
The structural representation can be depicted using SMILES notation: O=C(OC(C)(C)C)N[C@H]1C[C@@H](NC1)C(O)=O
.
The compound's structural data includes:
4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid participates in various chemical reactions typical for amino acids and their derivatives:
Technical details regarding these reactions depend on specific conditions such as temperature, pH, and solvent systems .
The mechanism of action for 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid primarily revolves around its role in peptide synthesis:
The physical properties of 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid include:
Chemical properties include:
Relevant analyses include spectral data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation .
4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is utilized primarily in:
This compound serves as an important tool in organic synthesis and medicinal chemistry, contributing to advancements in drug discovery and development efforts.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4